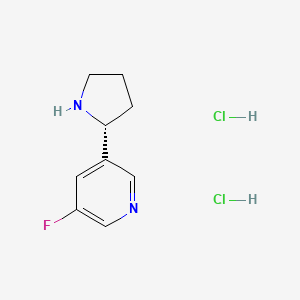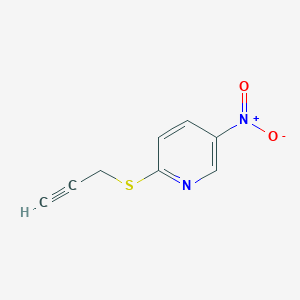
5-Nitro-2-(2-propynylsulfanyl)pyridine
Overview
Description
X-Ray Crystal Structure Analysis
The molecular structure of 5-nitro-2-(2-pyridinylthio)-pyridine has been extensively studied through X-ray crystallography. The compound exhibits a monoclinic crystal system with specific unit cell dimensions. The structure reveals two independent molecules per asymmetric unit, with bond lengths and angles that are consistent with standard values. Notably, the 5-nitro-pyridine ring is rotated out of coplanarity with the C-S-C plane, and the pyridine ring is twisted in a disrotatory manner. These conformational aspects have been compared with theoretical molecular orbital calculations, providing a comprehensive understanding of the molecule's geometry .
Synthesis Analysis
Although the provided data does not include direct information on the synthesis of 5-nitro-2-(2-pyridinylthio)-pyridine, related compounds have been synthesized using palladium-catalyzed cross-coupling reactions. For instance, pyridine-based nitronyl nitroxides have been prepared through a Pd(0) promoted cross-coupling reaction, which could suggest a potential synthetic route for the compound .
Chemical Reactions Analysis
The chemical reactivity of pyridine-substituted compounds has been explored in the context of magnetic properties. For example, a pyridine-substituted biradical has been synthesized and its magnetic properties characterized, indicating that the pyridine moiety can play a significant role in the magnetic behavior of such compounds. This could imply that 5-nitro-2-(2-pyridinylthio)-pyridine may also participate in reactions that affect its electronic and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitro-2-(2-pyridinylthio)-pyridine can be inferred from its molecular structure and related compounds. The dipole moment, derived from X-ray diffraction and dipolometry, along with theoretical calculations, provides insight into the electronic distribution within the molecule. Additionally, the study of transition metal complexes with related pyridyl compounds suggests that such molecules can form multifunctional molecular assemblies, which may also be true for 5-nitro-2-(2-pyridinylthio)-pyridine .
Scientific Research Applications
Chemical Synthesis and Crystal Structure Analysis
5-Nitro-2-(2-propynylsulfanyl)pyridine has been studied for its chemical properties and applications in synthesis. For instance, a study focused on the condensation of 2-chloro-5-nitro pyridine with propyl-thiouracil, leading to the determination of the crystal structure of the resulting compound, highlighting the molecular conformation and the orientation of the nitro group in relation to the pyridine rings (Dupont et al., 2010).
Photophysical Properties
The photophysical properties of related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine, have been extensively studied. Research has delved into the synthesis, electronic absorption, and emission spectra, exploring their molecular structures and the energy sequences of their singlet and triplet states. This has provided insights into the transitions involving π-electrons and the role of the hydrazo-bridge in these processes (Michalski et al., 2016).
Asymmetric Synthesis
In the realm of asymmetric synthesis, derivatives of 5-Nitro-2-(2-propynylsulfanyl)pyridine have been utilized as catalysts. For example, a pyrrolidine-based catalyst, derived from L-proline and bearing a sulfoxide moiety, demonstrated efficiency in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Applications in Molecular Biology and Biophysics
5-Nitro-2-(2-propynylsulfanyl)pyridine related compounds also find applications in molecular biology and biophysics. For instance, research has explored the synthesis and properties of nitroxides, highlighting their importance as molecular probes and labels due to their resistance to chemical reduction by antioxidants and enzymatic systems. The structural and electronic factors influencing the redox properties of these nitroxides have been thoroughly investigated, providing valuable information for their applications in biological research (Zhurko et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-nitro-2-prop-2-ynylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUQQMUNDFNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(2-propynylsulfanyl)pyridine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)
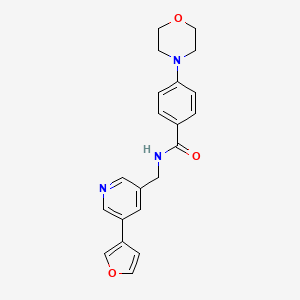
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)
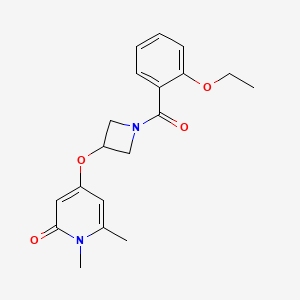
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
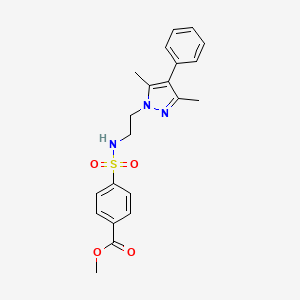
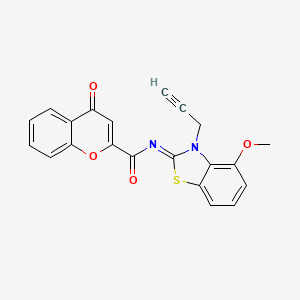
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
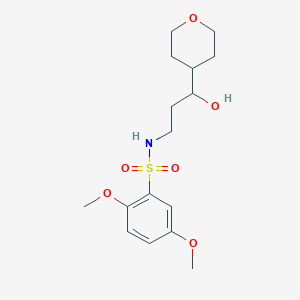

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
